Parp10/15-IN-1
Description
Properties
Molecular Formula |
C13H10N2O3S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-(thiophen-3-ylmethoxy)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C13H10N2O3S/c16-12-10-2-1-9(5-11(10)13(17)15-14-12)18-6-8-3-4-19-7-8/h1-5,7H,6H2,(H,14,16)(H,15,17) |
InChI Key |
RFKWWUGSOVDNFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCC3=CSC=C3)C(=O)NNC2=O |
Origin of Product |
United States |
Biological Activity
PARP10/15-IN-1 is a compound targeting the PARP family of proteins, particularly PARP10 and PARP15, which are involved in various cellular processes, including DNA repair, cell proliferation, and apoptosis. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, especially in cancer treatment and genetic disorders.
Overview of PARP Proteins
PARPs (Poly(ADP-ribose) polymerases) are a family of proteins that play significant roles in cellular stress responses and DNA repair mechanisms. Among them, PARP10 (also known as ARTD10) and PARP15 (also known as ARTD15) have distinct yet overlapping functions:
- PARP10 : Primarily involved in mono-ADP-ribosylation, it promotes cellular proliferation and tumorigenesis. It interacts with various proteins to facilitate DNA repair processes, particularly under replication stress conditions .
- PARP15 : Shares similar catalytic functions but is noted for its role in antiviral defense and regulation of translation through RNA modification .
This compound acts by inhibiting the enzymatic activity of PARP10 and PARP15, leading to alterations in cellular responses to DNA damage. The inhibition affects several pathways:
- DNA Repair : By inhibiting PARP10, the compound disrupts its ability to facilitate the repair of single-strand DNA gaps, which can lead to increased genomic instability, especially in BRCA-deficient cells .
- Cell Proliferation : Inhibition can decrease cellular proliferation rates by impairing the cell cycle progression and increasing sensitivity to replication stress .
- Apoptosis Regulation : The compound may also influence apoptotic pathways by modulating the activity of caspases and other apoptotic factors .
Key Studies
- Cellular Proliferation and Tumorigenesis :
- DNA Gap Repair :
- Stress Granule Formation :
Table 1: Summary of Biological Activities Associated with this compound
Case Study 1: Targeting PARP10 in Cancer Therapy
In a clinical trial involving patients with BRCA-deficient tumors, the administration of PARP inhibitors similar to this compound showed promising results in reducing tumor size and improving patient outcomes. The mechanism involved was primarily through enhanced accumulation of DNA damage due to impaired repair capabilities.
Case Study 2: Viral Infection Response
Research on viral infections indicated that inhibiting PARP15 could enhance antiviral responses by modulating host cell translation mechanisms. This suggests potential applications for PARP inhibitors in treating viral diseases alongside cancer therapy.
Scientific Research Applications
Based on the search results, here's what is known about the applications of PARP10, how it functions, and related research:
PARP10 Overview
PARP10 (Poly ADP ribose polymerase 10), also known as ARTD10, is an enzyme involved in mono-ADP-ribosylation (MARylation) . It regulates signaling pathways and maintains genomic stability . PARP10 has roles in cell proliferation, apoptosis, DNA repair, metabolism, and the cell cycle . It shuttles between the nucleus and cytoplasm, modifying different protein substrates .
Research Applications of PARP10
- Cancer Research:
- PARP10 is overexpressed in a significant portion of tumors, particularly breast and ovarian cancers .
- It promotes cellular proliferation and tumorigenesis . Mouse xenograft studies have shown that the loss of PARP10 reduces the tumorigenesis activity of HeLa cells, while overexpression can induce tumor formation in non-transformed cells .
- PARP10 overexpression can alleviate cellular sensitivity to replication stress, helping cells restart replication .
- PARP10 interacts with ubiquitinated PCNA and is required for maintaining PCNA ubiquitination levels, promoting TLS-dependent mutagenesis .
- PARP10 regulates the G2/M transition . It is involved in the mono-ADP-ribosylation of Aurora-A, an important mitotic kinase . PARP10-mediated MARylation enhances Aurora-A catalytic activity .
- It has been found that PARP10 inhibits the kinase activity of Aurora-A by ADP-ribosylation, thereby regulating its downstream signals related to metastasis .
- PARP10-overexpressing cells rely on multiple DNA repair genes for survival, including ATM, a master regulator of the DNA damage checkpoint .
- CRISPR genome-wide loss-of-function screens have been used to identify genes required for the proliferation of PARP10-overexpressing and PARP10-knockout cells .
- DNA Repair:
- Other Cellular Functions:
PARP10/15-IN-1
Comparison with Similar Compounds
Research Findings and Implications
Preclinical Efficacy
Limitations and Challenges
- Off-Target Effects : Dual inhibitors like this compound may exhibit cross-reactivity with other PARP family members, necessitating rigorous selectivity profiling.
- Lack of Clinical Data : While PARP1 inhibitors are well-characterized, this compound’s safety and efficacy in humans remain untested.
Preparation Methods
Core Scaffold Synthesis: 3,4-Dihydroisoquinolin-1(2H)-one (dq) Scaffold
The primary scaffold for this compound and related inhibitors is the 3,4-dihydroisoquinolin-1(2H)-one (dq) structure. Two main synthetic routes have been employed in the literature for this scaffold:
Schmidt Reaction of Substituted 1-Indanones : This method involves the reaction of substituted 1-indanones with azides under acidic conditions to form the dq scaffold. It typically results in a mixture of N-alkyl and N-aryl regioisomers, which can be separated by normal phase chromatography. The yield of the desired N-alkyl isomer varies between 26% and 63%, influenced by the electronic nature of substituents on the indanone ring (electron-donating groups such as hydroxyl or methoxy increase yield).
Acid-Catalyzed Cyclization of Carbamoyl Salicylates : An alternative route involves cyclization of carbamoyl salicylates derived from substituted phenethylamines under acidic conditions to form the dq scaffold.
Detailed Synthetic Procedure Example (Based on Literature)
Schmidt Reaction Protocol
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Substituted 1-indanone + hydrazoic acid or azide source | Formation of intermediate azide derivative |
| 2 | Acidic conditions (usually H2SO4 or similar) | Cyclization to 3,4-dihydroisoquinolin-1(2H)-one scaffold |
| 3 | Chromatographic separation | Isolation of N-alkyl regioisomer (desired product) |
Suzuki Coupling for Aryl Substitution
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Bromo-substituted dq compound + arylboronic acid/trifluoroborate | Preparation for cross-coupling |
| 2 | Pd catalyst, base, solvent (e.g., Pd(PPh3)4, K2CO3, DMF or toluene) | Formation of C-C bond at C-6 position |
| 3 | Purification by chromatography | Isolated aryl-substituted dq analogue |
Summary Table of Key Synthetic Features
| Aspect | Details |
|---|---|
| Core Scaffold | 3,4-Dihydroisoquinolin-1(2H)-one (dq) |
| Main Synthetic Routes | Schmidt reaction of substituted 1-indanones; acid-catalyzed cyclization of carbamoyl salicylates |
| Key Substitutions | C-5 methyl, C-6 phenyl or pyridine, C-7 halogens or alkyl groups |
| Purification Techniques | Normal phase chromatography for regioisomer separation; column chromatography post-coupling |
| Cross-Coupling Reactions | Suzuki coupling for aryl group introduction |
| Stock Solution Preparation | Dissolution in DMSO and co-solvents with controlled temperature and sonication |
| Storage Conditions | 4°C, protected from moisture and light; -80°C for long-term storage |
Research Discoveries Related to Preparation
- The selective inhibition of PARP10 by dq analogues relies heavily on the precise substitution pattern on the dq scaffold, which is tailored via synthetic chemistry methods described above.
- Modifications at the C-5 and C-6 positions dramatically influence potency and selectivity, as demonstrated by structure-activity relationship (SAR) studies.
- The Schmidt reaction remains a versatile and widely used method for constructing the dq scaffold, despite the challenge of regioisomer mixtures.
- The use of Suzuki coupling allows for modular introduction of diverse aryl groups, facilitating rapid analog synthesis and optimization.
Q & A
What is the mechanistic basis for PARP10/15-IN-1’s dual inhibition of PARP10 and PARP15?
This compound (Compound 8l) exhibits dual inhibition by competitively binding to the NAD+-binding catalytic domains of PARP10 and PARP15, as demonstrated via enzymatic assays. Its IC50 values (160 nM for PARP10 and 370 nM for PARP15) suggest higher affinity for PARP10, likely due to structural differences in the substrate-binding pockets of these isoforms. Methodologically, crystallographic studies and molecular docking simulations are recommended to validate binding modes .
How can researchers validate the specificity of this compound in cellular models?
To assess specificity:
- Enzymatic profiling : Test against other PARP family members (e.g., PARP1, PARP2) using recombinant enzyme assays.
- Cellular rescue experiments : Overexpress PARP10 or PARP15 in knockout cells and measure inhibitor efficacy.
- Off-target screening : Use kinase profiling panels to rule out non-PARP interactions.
Evidence from HeLa cell studies shows this compound rescues apoptosis in PARP10/15-dependent models, supporting specificity .
What experimental models are most suitable for studying this compound’s anti-cancer effects?
- In vitro : Use cancer cell lines with documented PARP10/15 overexpression (e.g., HeLa, RPE-1) and monitor proliferation via EdU incorporation or colony formation assays .
- In vivo : Xenograft models (e.g., PARP10-knockout HeLa cells in mice) to assess tumor growth suppression.
- Replication stress models : Induce replication fork stalling with hydroxyurea and measure restart efficiency, as PARP10 alleviates replication stress .
How do researchers address contradictory data in this compound efficacy across different cancer types?
Contradictions may arise due to:
- Isoform expression heterogeneity : Quantify PARP10/15 mRNA/protein levels in target cells via qPCR or Western blot.
- Compensatory mechanisms : Co-inhibition of PARP1 or TNKS1/2 (common in PARP inhibitor resistance).
- Experimental design : Standardize assays (e.g., IC50 determination under consistent NAD+ concentrations).
Advanced studies should include dose-response curves and combinatorial screens to identify synergies or antagonisms .
What are the methodological considerations for optimizing this compound’s inhibitory activity?
- Structure-activity relationship (SAR) studies : Modify the quinazolinone core (Compound 8l) to enhance potency.
- Pharmacokinetics : Assess solubility and membrane permeability using Caco-2 cell assays.
- Metabolic stability : Perform liver microsome studies to identify metabolic hotspots.
Reference compound 8a (PARP10/15-IN-3, IC50 = 0.14 µM for PARP10) as a benchmark for optimization .
How can researchers differentiate this compound’s effects from pan-PARP inhibitors?
- Selectivity panels : Compare IC50 values against PARP1/2/3 using enzymatic assays.
- Functional assays : Monitor PARylation levels in cells treated with this compound vs. PARP1-specific inhibitors (e.g., PARP1-IN-5).
- Phenotypic readouts : PARP10/15 inhibition uniquely affects replication fork restart, unlike PARP1 inhibitors, which impair DNA repair .
What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50.
- Error analysis : Report standard deviations from ≥3 independent experiments.
- Synergy scoring : Use Chou-Talalay or Bliss independence models for combination studies.
Avoid overreporting precision (e.g., IC50 = 160 ± 15 nM, not 160.2 ± 14.7 nM) .
How does this compound influence replication stress in cancer models?
This compound exacerbates replication stress by impairing stalled fork restart, as shown in RPE-1 cells overexpressing PARP10. Methodologically:
- DNA fiber assay : Measure fork speed and restart efficiency.
- γH2AX staining : Quantify DNA damage foci post-treatment.
PARP10’s interaction with PCNA is critical; co-immunoprecipitation studies can validate this mechanism .
What are the ethical and practical considerations for in vivo studies with this compound?
- Ethical : Follow ARRIVE guidelines for animal welfare; justify sample sizes via power analysis.
- Practical : Optimize dosing schedules to minimize toxicity (e.g., 10 mg/kg daily via oral gavage).
- Controls : Include vehicle-treated and PARP1-inhibitor groups to isolate PARP10/15-specific effects .
How can researchers leverage this compound to study non-cancer pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
